4-(p-Tolyloxy)quinoline-2-carboxylic acid

Lipophilicity Drug Design ADME Prediction

4-(p-Tolyloxy)quinoline-2-carboxylic acid (CAS 1255147-14-8) is a heterocyclic carboxylic acid belonging to the quinoline-2-carboxylic acid family. Its structure features a p-tolyloxy substituent at the 4-position of the quinoline core and a free carboxylic acid at the 2-position.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 1255147-14-8
Cat. No. B1454337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Tolyloxy)quinoline-2-carboxylic acid
CAS1255147-14-8
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC(=NC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)21-16-10-15(17(19)20)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20)
InChIKeyOSPPRIBFNJOGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(p-Tolyloxy)quinoline-2-carboxylic acid (CAS 1255147-14-8): A Structurally-Defined Quinoline-2-Carboxylic Acid Building Block for Kinase-Targeted Medicinal Chemistry


4-(p-Tolyloxy)quinoline-2-carboxylic acid (CAS 1255147-14-8) is a heterocyclic carboxylic acid belonging to the quinoline-2-carboxylic acid family. Its structure features a p-tolyloxy substituent at the 4-position of the quinoline core and a free carboxylic acid at the 2-position . This compound is recognized as a versatile synthetic intermediate for bioactive molecule development, particularly kinase inhibitors and antimicrobial agents [1]. The presence of the carboxylic acid moiety enables further derivatization such as amidation or esterification, while the electron-rich p-tolyloxy group imparts distinct lipophilic and electronic properties that differentiate it from simpler 4-substituted quinoline-2-carboxylic acid analogs.

Why Generic 4-Substituted Quinoline-2-Carboxylic Acids Cannot Substitute for 4-(p-Tolyloxy)quinoline-2-carboxylic acid in SAR-Driven Research Programs


The substitution pattern at the C4 position of quinoline-2-carboxylic acid profoundly influences biological target engagement. In a systematic structure-activity relationship (SAR) study of 4-substituted quinoline-2-carboxylic acids as glycine-site NMDA receptor antagonists, the nature of the C4 substituent dramatically affected in vitro binding affinity, with electron-rich substituents capable of hydrogen bonding conferring enhanced activity [1]. The p-tolyloxy group uniquely combines an electron-rich aromatic ring with a methyl substituent, providing a distinct steric and electronic profile that cannot be replicated by simpler substituents such as methoxy, hydroxy, or unsubstituted phenoxy. Consequently, substituting this compound with a generic 4-substituted quinoline-2-carboxylic acid analog may lead to divergent biological outcomes and irreproducible SAR data.

Quantitative Differentiation Evidence for 4-(p-Tolyloxy)quinoline-2-carboxylic acid (CAS 1255147-14-8) vs. Closest Structural Analogs


Calculated LogP Advantage of 4-(p-Tolyloxy)quinoline-2-carboxylic acid Over 4-Methoxy and Unsubstituted Analogs

The predicted octanol-water partition coefficient (logP) for 4-(p-tolyloxy)quinoline-2-carboxylic acid is 3.93, as reported by ChemDiv . This value is approximately 2.0 log units higher than that of 4-methoxyquinoline-2-carboxylic acid (logP 1.94) and approximately 1.9 log units higher than unsubstituted quinoline-2-carboxylic acid (logP 2.0) [1]. The increased lipophilicity is attributable to the p-tolyl group, which adds both aromatic surface area and a methyl substituent absent in the comparator analogs.

Lipophilicity Drug Design ADME Prediction

Class-Level Inference: α-Glucosidase and α-Amylase Inhibitory Potential Relative to Quinoline-2-Carboxylic Acid Baseline

Quinoline-2-carboxylic acid, the core scaffold shared by the target compound, exhibits potent inhibitory activity against α-glucosidase (IC50 = 9.1 μg/mL) and α-amylase (IC50 = 15.5 μg/mL), outperforming quinoline-4-carboxylic acid (IC50 = 60.2 and 152.4 μg/mL, respectively) and the clinical comparator acarbose (IC50 = 66.5 and 180.6 μg/mL) [1]. The critical requirement for inhibitory activity is the presence of a carboxylic acid group at the quinoline 2-position [1]. Since 4-(p-tolyloxy)quinoline-2-carboxylic acid retains this essential pharmacophoric element, it is predicted to maintain or potentially enhance this activity, with the 4-p-tolyloxy substituent offering an additional vector for potency optimization not available in the unsubstituted parent.

Antidiabetic α-Glucosidase α-Amylase

SAR-Informed NMDA Receptor Glycine Site Modulation: 4-Substitution Pattern Directly Controls Binding Affinity

A focused SAR study on 4-substituted quinoline-2-carboxylic acid derivatives as glycine-site NMDA receptor antagonists revealed that the C4 substitution pattern significantly influences in vitro binding affinity. The most active compound in that series, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, achieved an IC50 of 0.57 μM, and the authors concluded that binding affinity is increased by introducing a suitable electron-rich substituent at C4 capable of hydrogen bonding [1]. In contrast, flexible alkyl chains at C4 caused a significant decrease in binding affinity [1]. The p-tolyloxy substituent in the target compound provides an electron-rich aromatic ether with both hydrogen-bond acceptor capacity and rigid aromatic character, aligning with the favorable SAR trend, while offering a distinct electronic profile compared to sulfonylamino-linked tolyl groups or simple alkoxy substituents.

NMDA Receptor Glycine Site Antagonist Neuroscience

Commercial Purity and Storage Specification: ≥98% Purity with Controlled Cold-Chain Storage

4-(p-Tolyloxy)quinoline-2-carboxylic acid is commercially available at ≥98% purity with a recommended storage condition of sealed, dry environment at 2–8°C . This purity specification ensures suitability for downstream synthetic applications without additional purification. In contrast, closely related building blocks such as 4-methoxyquinoline-2-carboxylic acid are offered at a minimum purity of 95% by certain suppliers , potentially requiring additional purification steps prior to use in sensitive reactions.

Quality Control Procurement Reproducibility

4-Phenoxyquinoline Scaffold Validated for Kinase Inhibition: p-Tolyloxy Variant Provides a Distinct Steric and Electronic Profile for Selectivity Engineering

The 4-phenoxyquinoline scaffold is extensively validated as a kinase inhibitor pharmacophore. Kubo et al. reported a series of 4-phenoxyquinoline derivatives as potent and selective PDGF receptor tyrosine kinase inhibitors, with lead compounds Ki6896 and Ki6945 achieving PDGFr autophosphorylation IC50 values of 0.31 μM and 0.050 μM, respectively, without inhibiting EGFR at 100 μM . Separately, 4-phenoxyquinoline-based c-Met inhibitors have been reported with IC50 values as low as 1.42 nM [1]. The p-tolyl group introduces a para-methyl substituent on the phenoxy ring that modulates both steric bulk and electron density relative to the unsubstituted phenoxy lead structures. This subtle electronic tuning is a well-established strategy in kinase inhibitor optimization for improving selectivity across the kinome.

Kinase Inhibitor PDGFr c-Met Cancer

Optimal Application Scenarios for 4-(p-Tolyloxy)quinoline-2-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Exploiting the p-Tolyl Group for Selectivity Tuning

Medicinal chemistry teams engaged in kinase inhibitor discovery can utilize 4-(p-tolyloxy)quinoline-2-carboxylic acid as a key intermediate for generating focused libraries of amide or ester derivatives. The validated 4-phenoxyquinoline kinase inhibitor scaffold [1] combined with the distinct steric and electronic properties of the p-tolyl substituent (logP = 3.93 vs. logP ≈ 2.0 for the unsubstituted parent) provides a rational starting point for improving target selectivity and pharmacokinetic properties over first-generation 4-phenoxyquinoline leads.

Antidiabetic Agent Development: Building on the 2-Carboxylic Acid Pharmacophore

The quinoline-2-carboxylic acid pharmacophore has demonstrated potent α-glucosidase inhibition (IC50 = 9.1 μg/mL, 7.3-fold more potent than acarbose) [2]. 4-(p-Tolyloxy)quinoline-2-carboxylic acid retains this essential 2-carboxylic acid functionality while incorporating a 4-substituent that can be leveraged to enhance potency and selectivity. Structure-activity relationship studies focused on modifying the p-tolyl group (e.g., oxidation, halogenation, or replacement with bioisosteres) can build directly on this scaffold.

NMDA Receptor Antagonist Research: Targeting the Glycine Binding Site

For neuroscience programs targeting the NMDA receptor glycine site, the SAR established by Yoon et al. demonstrates that electron-rich C4 substituents on quinoline-2-carboxylic acid are critical for sub-micromolar binding affinity [3]. 4-(p-Tolyloxy)quinoline-2-carboxylic acid provides a structurally distinct entry point into this SAR space that combines an electron-rich aromatic ether with hydrogen-bond acceptor capability, potentially enabling novel IP in a competitive target area.

Reproducible SAR Campaigns Requiring High-Purity Building Blocks

For laboratories conducting quantitative structure-activity relationship studies, the ≥98% purity specification of 4-(p-tolyloxy)quinoline-2-carboxylic acid reduces the confounding effects of impurities on biological assay results. The cold-chain storage requirement (2–8°C, sealed, dry) ensures long-term chemical stability, supporting multi-year research programs with consistent material quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(p-Tolyloxy)quinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.